Sodium;oxido(oxo)borane;hydrate
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Overview
Description
1,3,6,8-Tetrahydroxynaphthalene (T4HN) is a unique symmetrical compound of polyketide origin. It is an indispensable precursor to 1,8-dihydroxynaphthalene melanin, a significant virulence factor in pathogenic fungi . T4HN is an early precursor in the pentaketide pathway and is believed to be produced directly from malonyl-CoA and acetyl-CoA by type-1 polyketide synthases .
Mechanism of Action
Target of Action
Sodium;oxido(oxo)borane;hydrate, also known as Sodium borohydride, is a compound that primarily targets boron hydrides . Boron hydrides, such as borane (BH3) and diborane (B2H6), are formed in the gaseous state from the decomposition of other compounds . These boron hydrides play a crucial role in various chemical reactions and processes.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, diborane is generally synthesized by the reaction of BF3 with a hydride source, such as Sodium borohydride . The compound’s interaction with its targets results in changes in the chemical structure and properties of the targets, leading to the formation of new compounds .
Biochemical Pathways
The compound affects various biochemical pathways. One of the key pathways is the synthesis of diborane. In this pathway, Sodium borohydride reacts with BF3 to form diborane . This reaction is crucial as diborane is a key intermediate in various chemical reactions and processes.
Pharmacokinetics
It’s known that the compound is stable in dry air and is non-volatile . It’s also soluble in water, where it reacts slowly . These properties can impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new compounds, such as diborane . Diborane, in turn, can participate in various chemical reactions, leading to the formation of other compounds. The compound’s action can also result in changes in the chemical structure and properties of its targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable in dry air but reacts slowly in water . Therefore, the presence of water can influence the compound’s action and stability. Additionally, the compound’s action can also be influenced by the presence of other compounds, such as BF3, which it reacts with to form diborane .
Preparation Methods
Synthetic Routes and Reaction Conditions
T4HN is synthesized through the pentaketide pathway. It is produced directly from malonyl-CoA and acetyl-CoA by type-1 polyketide synthases . The enzyme Ayg1p is involved in the formation of T4HN from the heptaketide precursor YWA1 in Aspergillus fumigatus . The reaction conditions typically involve the use of type-1 polyketide synthases and specific enzymes like Ayg1p.
Industrial Production Methods
Industrial production of T4HN involves the use of genetically engineered microorganisms that express the necessary polyketide synthases and other enzymes required for the biosynthesis of T4HN. These microorganisms are cultured under controlled conditions to optimize the yield of T4HN .
Chemical Reactions Analysis
Types of Reactions
T4HN undergoes various chemical reactions, including reduction and dehydration. It is reduced to scytalone and vermelone by tetrahydroxynaphthalene reductase . T4HN is also involved in the biosynthesis of melanin in pathogenic fungi .
Common Reagents and Conditions
The reduction of T4HN to scytalone involves the use of NADP(+) as a cofactor . The dehydration reactions typically occur under specific enzymatic conditions involving polyketide synthases .
Major Products Formed
The major products formed from the reactions of T4HN include scytalone, vermelone, and 1,8-dihydroxynaphthalene .
Scientific Research Applications
T4HN has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxynaphthalene (DHN): A direct product of T4HN and a key intermediate in melanin biosynthesis.
Scytalone: A reduction product of T4HN involved in melanin biosynthesis.
Vermelone: Another reduction product of T4HN involved in melanin biosynthesis.
Uniqueness of T4HN
T4HN is unique due to its symmetrical structure and its role as an early precursor in the pentaketide pathway. Its involvement in the biosynthesis of melanin makes it a critical compound in the study of fungal virulence and stress resistance .
Properties
IUPAC Name |
sodium;oxido(oxo)borane;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO2.Na.H2O/c2-1-3;;/h;;1H2/q-1;+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAQHLFAIDLZLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(=O)[O-].O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH2NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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